Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
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Overview
Description
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 3-position and an aminomethyl group at the 4-position of the piperidine ring, along with a benzyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 3-position of the piperidine ring using electrophilic fluorination reagents such as Selectfluor.
Aminomethylation: The aminomethyl group can be introduced at the 4-position through a nucleophilic substitution reaction using formaldehyde and ammonium chloride.
Esterification: The carboxylate group can be esterified with benzyl alcohol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of (3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for nucleophilic substitution at the aminomethyl group.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4)-cis-Benzyl 4-(aminomethyl)-3-chloropiperidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
(3,4)-cis-Benzyl 4-(aminomethyl)-3-bromopiperidine-1-carboxylate: Similar structure with a bromine atom instead of fluorine.
(3,4)-cis-Benzyl 4-(aminomethyl)-3-iodopiperidine-1-carboxylate: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets compared to its halogenated analogs. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYHTQXIPFYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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